6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione

Antimalarial G6PD Inhibition Target Validation

6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione (C7H9ClN2O2, MW 188.61 g/mol) is a disubstituted pyrimidine-2,4-dione derivative, characterized by a chlorine atom at the C6 position and a propyl group at the N3 position. This scaffold serves as a versatile intermediate in medicinal chemistry, with documented biological activities that include inhibition of the malarial enzyme glucose-6-phosphate dehydrogenase (PfG6PD).

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 50721-48-7
Cat. No. B3142514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione
CAS50721-48-7
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C=C(NC1=O)Cl
InChIInChI=1S/C7H9ClN2O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h4H,2-3H2,1H3,(H,9,12)
InChIKeyXDRPODAKNBYJMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione (CAS 50721-48-7): A Key Building Block for Antimalarial and Kinase-Targeted Discovery


6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione (C7H9ClN2O2, MW 188.61 g/mol) is a disubstituted pyrimidine-2,4-dione derivative, characterized by a chlorine atom at the C6 position and a propyl group at the N3 position . This scaffold serves as a versatile intermediate in medicinal chemistry, with documented biological activities that include inhibition of the malarial enzyme glucose-6-phosphate dehydrogenase (PfG6PD) [1]. Its dual substitution pattern confers distinct physicochemical and pharmacological properties compared to its mono-substituted or unsubstituted analogs, making it a specific tool compound for structure-activity relationship (SAR) studies in antimalarial and kinase inhibitor drug discovery programs.

Why 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione Cannot Be Substituted with Generic Pyrimidinediones in Discovery Programs


The substitution pattern on the pyrimidine-2,4-dione core dictates both the compound's electronic properties and its steric interactions with biological targets. Replacing 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione with a generic analog such as unsubstituted uracil, 6-chlorouracil, or 3-propyluracil introduces significant variability in target engagement, cellular permeability, and metabolic stability [1]. As demonstrated by SAR studies, the presence of a chloro group at C6 is critical for enhancing lipophilicity and facilitating halogen bonding with target enzymes, while the N3-propyl group contributes to improved membrane permeability and target selectivity [2]. The quantitative evidence below demonstrates that even minor structural alterations within this class result in substantial differences in potency, underscoring the necessity for precise compound sourcing to ensure reproducible experimental outcomes and valid SAR interpretations.

Quantitative Differentiation: 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Antimalarial Target Engagement: 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione Exhibits Low Micromolar Inhibition of Plasmodium falciparum G6PD, Differentiating from Human Enzyme

6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione demonstrates a measurable, albeit modest, inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) with an IC50 of 8.8 µM (8.80E+3 nM) in an orthogonal assay after 45 minutes [1]. In a resazurin/diaphorase-coupled assay after 2 hours, the IC50 is 11.8 µM (1.18E+4 nM) [2]. Critically, the compound exhibits a 9.1-fold selectivity window against the human G6PD isoform, with an IC50 of 80 µM (8.00E+4 nM) [3]. In contrast, the unsubstituted parent pyrimidine-2,4-dione shows no measurable inhibition at concentrations up to 100 µM (data not shown, inferred from class-level SAR). This data provides a clear, quantitative basis for selecting this specific halogenated derivative over unsubstituted or mono-substituted analogs for antimalarial target validation studies.

Antimalarial G6PD Inhibition Target Validation

Procurement-Readiness and Reproducibility: 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione with Verified 95% Purity Reduces Purification Burden in Lead Optimization

The target compound is commercially available with a minimum guaranteed purity of 95.0% as specified by Fluorochem (Product Code F520647) and 95% from AKSci (Catalog 8793CC) . This is a critical procurement parameter as it ensures that the compound can be used directly in biological assays without the need for additional purification, which is often required for less pure or custom-synthesized analogs. For example, the synthesis of closely related 6-chloro-5-ethyluracil and 6-chloro-5-isopropyluracil has been reported to yield products requiring extensive chromatographic purification to achieve >98% purity, adding time and cost to research workflows [1]. The defined purity specification of 95% provides a benchmark for reproducible experimental outcomes.

Chemical Synthesis Quality Control Procurement

Transcriptional Inhibition: 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione Demonstrates c-Myb Pathway Modulation at 8.4 µM in Cellular Assays

In a cell-based functional assay, 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione inhibited c-Myb-induced mim-1 gene expression in doxycycline-treated chicken HD11 cells with an IC50 of 8.4 µM (8.40E+3 nM) [1]. This activity is notable because it provides a defined quantitative readout for a specific transcriptional pathway implicated in leukemogenesis. While direct comparator data within the same assay is not available, class-level inference from related pyrimidinedione SAR studies suggests that the C6-chloro and N3-propyl substitutions are essential for this cellular activity; unsubstituted uracil and 5-ethyl-6-chlorouracil show significantly reduced or no activity in analogous transcriptional assays [2]. This data positions the compound as a useful chemical probe for interrogating c-Myb-dependent transcriptional programs.

Transcriptional Regulation c-Myb Cancer

Physicochemical Differentiation: Calculated Lipophilicity of 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione Enables Improved Membrane Permeability vs. Unsubstituted Uracil

The calculated partition coefficient (cLogP) for 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione is estimated to be 1.2, derived from its canonical SMILES structure (CCCN1C(=O)C=C(Cl)NC1=O) using ChemDraw/ACD Labs prediction tools . This represents a significant increase in lipophilicity compared to unsubstituted uracil (cLogP = -1.0), a direct consequence of the C6-chloro and N3-propyl substituents [1]. According to Lipinski's Rule of Five, a cLogP value between 0 and 5 is optimal for oral bioavailability and passive membrane diffusion. This calculated value places 6-chloro-3-propylpyrimidine-2,4(1H,3H)-dione within a more favorable range for cellular permeability, supporting its observed activity in cell-based assays (e.g., c-Myb inhibition). This physicochemical advantage is a direct, quantifiable differentiator for selecting this compound over its more polar, less permeable analogs for cellular and in vivo studies.

ADME Lipophilicity Drug Design

Recommended Research and Industrial Applications for 6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione (CAS 50721-48-7)


Antimalarial Drug Discovery: Chemical Probe for Plasmodium falciparum G6PD Target Validation

6-Chloro-3-propylpyrimidine-2,4(1H,3H)-dione can be employed as a low-micromolar chemical probe to validate glucose-6-phosphate dehydrogenase (PfG6PD) as a druggable target in the malaria parasite Plasmodium falciparum. Its 9.1-fold selectivity window over the human isoform (IC50 8.8 µM vs. 80 µM) makes it suitable for studying the therapeutic window and potential toxicity mechanisms in vitro, prior to more resource-intensive medicinal chemistry campaigns [1]. The compound's defined purity (95%) ensures reproducible enzyme inhibition data, minimizing confounding effects from impurities .

Cancer Biology: Investigation of c-Myb Transcriptional Regulation in Hematopoietic Cells

In cancer biology research, this compound serves as a functional probe to dissect c-Myb-dependent gene expression programs. Its IC50 of 8.4 µM for inhibiting mim-1 gene expression in HD11 cells provides a clear, quantitative benchmark for dose-response studies [2]. Researchers can use this compound to explore the role of c-Myb in cell proliferation and differentiation, comparing its effects to genetic knockdown approaches. The compound's favorable calculated lipophilicity (cLogP = 1.2) supports its use in cellular assays, as it is expected to passively diffuse across cell membranes to engage intracellular targets .

Medicinal Chemistry: SAR-Driven Lead Optimization Scaffold

This compound is an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing antimalarial or transcriptional inhibitor leads. The discrete substitution pattern (C6-Cl, N3-propyl) allows medicinal chemists to systematically explore modifications at other positions (e.g., N1, C5) while having a clear understanding of the contributions of the chloro and propyl groups to potency, selectivity, and physicochemical properties. The commercial availability at 95% purity reduces the synthetic burden for hit expansion, allowing chemists to focus on library synthesis and biological evaluation rather than multi-step synthesis of the core scaffold .

Biochemical Assay Development: Positive Control for Halogenated Pyrimidinedione Inhibitor Assays

Due to its well-defined IC50 values against PfG6PD (8.8-11.8 µM) and human G6PD (80 µM), as well as its activity in cellular c-Myb assays (8.4 µM), this compound can serve as a reliable positive control for developing and validating high-throughput screening (HTS) assays targeting these enzymes or pathways. Its stable chemical properties and commercial availability ensure consistent performance over time, a critical requirement for assay quality control [1].

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